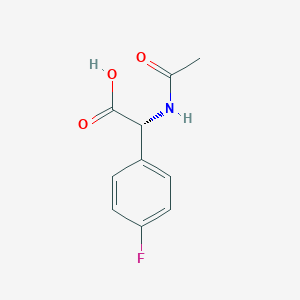

(R)-2-Acetamido-2-(4-fluorophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

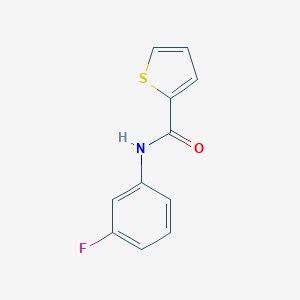

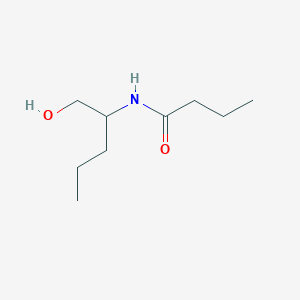

“®-2-Acetamido-2-(4-fluorophenyl)acetic acid” is also known as “®-4-Fluorophenylglycine”. It has a molecular formula of C8H8FNO2 and a molecular weight of 169.15 g/mol . This compound is a derivative of amino acids and has been commercially used as ergogenic supplements .

Molecular Structure Analysis

The molecular structure of “®-2-Acetamido-2-(4-fluorophenyl)acetic acid” can be represented by the following SMILES notation: C1=CC(=CC=C1C@HO)N)F . This indicates that the compound contains a fluorophenyl group attached to an acetamido group.

Applications De Recherche Scientifique

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are used to degrade acetaminophen (ACT) from aqueous mediums, highlighting the environmental applications of related compounds in water treatment and pollution control. The degradation pathways, by-products, and biotoxicity of these processes have been extensively studied, providing insights into the environmental impact and potential treatment methods for pharmaceutical pollutants (Qutob et al., 2022).

Drug Metabolism and Toxicity

The metabolism and genetic differences in the response to paracetamol (acetaminophen) have been reviewed, offering a deeper understanding of how individual genetic differences can affect the metabolism of drugs and their efficacy or toxicity. Such research is crucial for personalized medicine and for developing safer, more effective dosing guidelines (Zhao & Pickering, 2011).

Pain Management Mechanisms

Recent research has elucidated novel mechanisms of action for acetaminophen in pain management, challenging the traditional view of its analgesic effects and opening new avenues for the development of pain relief strategies. Specifically, the metabolization of acetaminophen to N-acylphenolamine (AM404) and its action on specific receptors in the brain and spinal cord have been highlighted as key mechanisms for its analgesic effects (Ohashi & Kohno, 2020).

Propriétés

IUPAC Name |

(2R)-2-acetamido-2-(4-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTADRWBVNKKSJ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Acetamido-2-(4-fluorophenyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)

![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)